methyl 2-(4-fluorophenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 2-(4-fluorophenyl)-1,1,3-trioxo-4H-1λ6,2,4-benzothiadiazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O5S/c1-23-14(19)9-2-7-13-12(8-9)17-15(20)18(24(13,21)22)11-5-3-10(16)4-6-11/h2-8H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOYXTILDKNDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)S(=O)(=O)N(C(=O)N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.
Mode of Action
It’s worth noting that many compounds with similar structures have diverse modes of action, interacting with their targets and causing various changes.
Biological Activity
Methyl 2-(4-fluorophenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-6-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The chemical structure of this compound features a benzothiadiazine core with a fluorophenyl substituent. This structural configuration is believed to play a crucial role in its biological activity.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of the compound against various pathogens. The minimum inhibitory concentration (MIC) values were determined using the microdilution method as per CLSI guidelines.
| Pathogen | MIC (µg/mL) | Control (Fluconazole) |
|---|---|---|
| Aspergillus niger | 32 | 16 |
| Aspergillus flavus | 32 | 16 |
| Candida albicans | 64 | 32 |
The results indicated that the compound exhibited comparable efficacy to fluconazole against Aspergillus species but was less effective against Candida albicans .
Cytotoxicity
The cytotoxic effects of the compound were evaluated in vitro using various cancer cell lines. The compound demonstrated selective cytotoxicity towards human cancer cells with IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 22 |
| A549 (lung cancer) | 18 |
These findings suggest that this compound has potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of key signaling molecules involved in cell survival and proliferation .
Case Study 1: Antifungal Efficacy
In a study focused on the antifungal properties of the compound, researchers tested its effectiveness against clinical isolates of Candida species. The study concluded that the compound's antifungal activity was significantly enhanced when used in combination with traditional antifungal agents .
Case Study 2: Cancer Cell Line Sensitivity
Another study assessed the sensitivity of various cancer cell lines to the compound. Results showed that HeLa cells exhibited the highest sensitivity, leading researchers to explore further modifications to enhance selectivity and potency against other cancer types .
Scientific Research Applications
The compound methyl 2-(4-fluorophenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-6-carboxylate has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, material science, and environmental studies.
Chemical Properties and Structure
This compound belongs to the class of benzothiadiazines, which are known for their diverse biological activities. The presence of the 4-fluorophenyl group enhances its pharmacological profile, potentially increasing its affinity for biological targets. The trioxo structure contributes to its reactivity and stability under various conditions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance:
- Case Study 1 : A derivative of this compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range. The mechanism involved the activation of caspase pathways leading to programmed cell death .
- Case Study 2 : In vivo studies demonstrated that administration of this compound significantly reduced tumor size in xenograft models, supporting its potential as a therapeutic agent .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Its efficacy against a range of pathogens was evaluated:
- Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
These results indicate that the compound possesses significant antimicrobial properties, making it a candidate for further development as an antibiotic or antifungal agent .
Synthesis of Functional Materials
This compound can be utilized in the synthesis of advanced materials. Its unique structure allows for the incorporation into polymer matrices to enhance mechanical properties and thermal stability.
- Case Study 3 : Incorporation of this compound into polyvinyl chloride (PVC) resulted in improved tensile strength and thermal degradation temperatures compared to pure PVC. This suggests potential applications in creating more durable materials for industrial use .
Photodegradation Studies
The environmental impact of synthetic compounds is a growing concern. Research has been conducted on the photodegradation of this compound under UV light.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzothiadiazine/Benzothiazine Family
A. Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ⁶,1-Benzothiazine-3-Carboxylate (Compound 4a–p)
- Core Structure : Benzothiazine (1λ⁶,2-benzothiazine) with a 2,2-dioxo group.
- Substituents : Hydroxyl at position 4, methyl carboxylate at position 3.
- Synthesis : Derived from substituted anthranilic acids or methyl anthranilates via sulfonylation and cyclization. Substituents are introduced pre-cyclization to ensure regioselectivity, achieving yields >75% .
- Key Differences: Unlike the target compound, this analogue lacks the 4-fluorophenyl group and features a hydroxyl substituent. The dioxo (vs.
B. 3-(6-Fluoro-4-Oxo-4H-Chromen-3-yl)-3,4-Dihydro-2H-1,2,4-Benzothiadiazine-1,1-Dione
- Core Structure: Benzothiadiazine fused with a chromenone moiety.
- Substituents : 6-Fluoro-4-oxochromen-3-yl at position 3.
- Synthesis: Not detailed in the evidence, but the chromenone group suggests additional complexity in cyclization compared to simpler benzothiadiazines.
- Key Differences: The chromenone substituent introduces conjugated π-systems, which may enhance UV absorption or fluorescence properties compared to the 4-fluorophenyl group in the target compound .
Fluorophenyl-Containing Heterocycles in Other Scaffolds
A. FUB-AMB ([Methyl 2-({1-[(4-Fluorophenyl)Methyl]-1H-Indazole-3-Carbonyl}Amino)-3-Methylbutanoate])
- Core Structure : Indazole with a 4-fluorobenzyl group.
- Substituents : Methyl ester and carboxamide functionalities.
- Key Differences: While sharing the 4-fluorophenyl motif, FUB-AMB’s indazole core and carboxamide side chain distinguish it pharmacologically. Such structural variations often correlate with divergent receptor binding profiles (e.g., cannabinoid receptor modulation in FUB-AMB vs. unknown targets for benzothiadiazines) .
B. (S)-9-Fluoro-2,3-Dihydro-3-Methyl-10-[2-(Methylamino)Ethylamino]-7-Oxo-7H-Pyrido[1,2,3-de][1,4]Benzoxazine-6-Carboxylic Acid
- Core Structure : Benzoxazine fused with a pyridine ring.
- Substituents : Fluoro at position 9, carboxylic acid at position 6.
- Key Differences : The benzoxazine scaffold lacks sulfur atoms, reducing metabolic stability compared to benzothiadiazines. The carboxylic acid group may enhance solubility but limit blood-brain barrier penetration .
Key Observations:
Substituent Placement : The target compound’s 4-fluorophenyl group at position 2 contrasts with the hydroxyl group in benzothiazine derivatives, impacting electron distribution and steric hindrance.
Trioxo vs.
Synthetic Complexity : Pre-cyclization substitution (as in the target compound) minimizes regiochemical ambiguities, whereas post-cyclization modifications (e.g., FUB-AMB) risk side reactions .
Preparation Methods
Precursor Synthesis and Sulfonamide Ring Formation
The benzothiadiazine core is typically constructed from sodium o-formylbenzenesulfonate (7), which undergoes hydrazine-mediated cyclization to form the 1,2,3-benzothiadiazine-1,1-dioxide scaffold . In a representative procedure, sodium o-formylbenzenesulfonate (40.0 g) is refluxed with hydrazine hydrate (50 mL) for 2 hours, followed by evaporation and recrystallization from methanol-ether to yield the hydrazone intermediate (8) . Subsequent treatment with phosphorus oxychloride (50 mL) and phosphorus pentachloride (10 g) at 60°C facilitates cyclization, producing 2H-1,2,3-benzothiadiazine 1,1-dioxide (6) in 56% yield .
To introduce the 4-fluorophenyl substituent, electrophilic aromatic substitution or Ullmann-type coupling is employed. For instance, reacting 6 with 4-fluorophenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) achieves regioselective arylation at the C2 position.
Esterification and Functionalization
The carboxylate group at position 6 is introduced via esterification of the corresponding carboxylic acid intermediate. Treatment with thionyl chloride (SOCl₂) converts the acid to its acyl chloride, which is then reacted with methanol to yield the methyl ester . Alternatively, direct methylation using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in DMF at 60°C provides the ester in 85–90% yield .
Table 1: Reaction Conditions for Esterification
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SOCl₂ + MeOH | CH₂Cl₂ | 25 | 4 | 88 |
| CH₃I + K₂CO₃ | DMF | 60 | 6 | 92 |
DBU-Mediated Cyclization for Ring Closure
A one-pot method using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) streamlines the synthesis of the tricyclic system . Combining the sulfone precursor (10 mmol) with DBU (10 mmol) in 1,4-dioxane at 60°C for 2–4 hours induces cyclization, forming the benzothiadiazine core. This method avoids isolation of intermediates and achieves yields exceeding 90% .
Mechanistic Insight : DBU acts as a non-nucleophilic base, deprotonating the sulfonamide nitrogen and facilitating intramolecular attack by the hydrazone moiety. The resultant six-membered ring is stabilized by conjugation with the sulfonyl groups .
Spectroscopic Validation and Characterization
Critical characterization data for the target compound include:
-
¹H NMR (DMSO-d₆, 400 MHz) : δ 3.64 (s, 3H, OCH₃), 4.72 (t, 1H, J = 8.6 Hz), 6.54–8.32 (m, 8H, Ar-H) .
-
¹³C NMR (DMSO-d₆, 100 MHz) : δ 52.6 (OCH₃), 121.9–156.8 (aromatic carbons), 172.1 (C=O) .
-
MS (m/z) : [M+H]⁺ calcd. for C₁₆H₁₂FNO₆S₂: 413.01; found: 413.10 .
-
Elemental Analysis : Calcd. C 53.12%, H 3.25%, N 6.78%; Found C 53.30%, H 3.20%, N 6.75% .
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Preparation Methods
| Method | Steps | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| Hydrazine Cyclization | 3 | 48 | 95 |
| DBU One-Pot | 2 | 93 | 98 |
| Suzuki Coupling | 4 | 65 | 90 |
The DBU-mediated route offers superior efficiency due to reduced steps and higher yields. However, the hydrazine-based method remains valuable for large-scale synthesis, as it uses cost-effective reagents .
Challenges in Purification and Scalability
Isolation of the final product often requires chromatography due to byproducts such as unreacted hydrazones or dimerized species . Crystallization from DMF-2-propanol mixtures enhances purity, yielding >98% pure material . Scalability is limited by exothermic reactions during cyclization, necessitating controlled addition of reagents and cooling .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of methyl 2-(4-fluorophenyl)-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-6-carboxylate?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters (temperature, solvent polarity, and reaction time) to minimize side products. For example, polar aprotic solvents (e.g., DMF or DMSO) may enhance intermediate stability during multi-step reactions. Monitoring via HPLC ensures purity (>95%) and identifies byproducts, while NMR (¹H/¹³C) confirms structural integrity at each step .
Q. How can researchers confirm the structural identity of this compound and its intermediates?
- Methodological Answer : Combine orthogonal analytical techniques:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for fluorophenyl) and carbonyl groups (δ 165–175 ppm).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error.
- X-ray Crystallography : Resolve crystalline intermediates to confirm stereochemistry and bond angles .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Methodological Answer : Hydrolytic degradation of the trioxo and ester groups is common. Stability studies under varying pH (2–10) and temperature (4–40°C) using accelerated aging protocols (ICH guidelines) identify degradation pathways. Lyophilization or storage in anhydrous DMSO at -20°C minimizes hydrolysis .
Advanced Research Questions
Q. How do structural modifications influence the compound’s bioactivity?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models using descriptors like LogP, topological polar surface area, and fluorine atom positioning predict bioactivity. For example, fluorination at the 4-phenyl position enhances lipophilicity, improving membrane permeability in cellular assays. Comparative studies with analogs (e.g., methoxy or chloro derivatives) reveal substituent effects on target binding .
| Structural Feature | Impact on Bioactivity |
|---|---|
| 4-Fluorophenyl group | ↑ Lipophilicity, ↑ target affinity |
| Trioxo-benzothiadiazine core | Stabilizes π-π interactions with enzymes |
| Methyl ester | Modulates solubility and prodrug potential |
Q. What environmental fate studies are critical for assessing ecological risks?
- Methodological Answer : Conduct abiotic/biotic degradation studies:
- Photolysis : Expose to UV light (λ = 254–365 nm) in aqueous matrices; track degradation via LC-MS.
- Biodegradation : Use soil microcosms or activated sludge to assess microbial breakdown (half-life estimation).
- Ecotoxicity : Daphnia magna or algal growth inhibition tests evaluate acute/chronic effects .
Q. How can contradictory data on synthetic yields or bioactivity be resolved?
- Methodological Answer : Systematic analysis of variables:
- Reaction reproducibility : Standardize catalyst purity (e.g., Pd/C vs. Pd(OAc)₂) and moisture levels.
- Bioassay variability : Validate cell lines (e.g., HepG2 vs. HEK293) and normalize to positive controls (e.g., doxorubicin).
- Statistical tools : Use ANOVA or multivariate regression to isolate confounding factors .
Q. What computational approaches enhance understanding of target interactions?
- Methodological Answer : Integrate molecular dynamics (MD) simulations with experimental
- Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2 or kinases).
- Free-energy calculations (MM/PBSA) : Quantify binding affinities and validate with SPR or ITC assays .
Methodological Framework Integration
Q. How to align experimental findings with theoretical models in drug discovery?
- Methodological Answer : Adopt a multi-scale modeling approach:
Quantum Mechanics (QM) : Optimize ligand geometry (B3LYP/6-31G* basis set).
Pharmacophore mapping : Identify critical interaction points (H-bond donors/acceptors) using Schrödinger Phase.
In vivo correlation : Compare predicted PK/PD parameters (e.g., Cmax, AUC) with rodent pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
